molecular formula C13H6Cl2F2O B1302684 3,4-Dichloro-3',4'-difluorobenzophenone CAS No. 844885-31-0

3,4-Dichloro-3',4'-difluorobenzophenone

Cat. No.: B1302684
CAS No.: 844885-31-0
M. Wt: 287.08 g/mol
InChI Key: HQJWUFQWYPSNRV-UHFFFAOYSA-N
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Description

3,4-Dichloro-3',4'-difluorobenzophenone (CAS: 844885-31-0) is a halogenated benzophenone derivative with the molecular formula C₁₃H₆Cl₂F₂O and a molecular weight of 287.09 g/mol . This compound features two chlorine atoms at the 3- and 4-positions of one phenyl ring and two fluorine atoms at the 3'- and 4'-positions of the adjacent phenyl ring (see molecular structure in ). Its structural symmetry and electron-withdrawing substituents make it a versatile intermediate in organic synthesis, particularly for applications requiring controlled reactivity and stability. The compound is commercially available at a purity of ≥97.0% and is utilized in pharmaceuticals, agrochemicals, and advanced material research due to its unique electronic and steric properties .

Properties

IUPAC Name

(3,4-dichlorophenyl)-(3,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2F2O/c14-9-3-1-7(5-10(9)15)13(18)8-2-4-11(16)12(17)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJWUFQWYPSNRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374163
Record name 3,4-Dichloro-3',4'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-31-0
Record name (3,4-Dichlorophenyl)(3,4-difluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844885-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-3',4'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3,4-Dichloro-3’,4’-difluorobenzophenone typically involves the chlorination and fluorination of benzophenone derivatives. One common method includes the reaction of 4-chlorobenzotrifluoride with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions . The reaction is monitored using gas chromatography to ensure the desired level of chlorination and fluorination is achieved. The product is then purified through washing, drying, and distillation processes .

Chemical Reactions Analysis

3,4-Dichloro-3’,4’-difluorobenzophenone undergoes various chemical reactions, including:

Scientific Research Applications

Photoinitiators in Polymer Chemistry

Application Overview:
3,4-Dichloro-3',4'-difluorobenzophenone is widely used as a photoinitiator in ultraviolet (UV) curable coatings and adhesives. Its ability to absorb UV light enhances the curing process, leading to improved durability and performance of polymer products.

Case Study:
In a study examining UV-curable coatings, the incorporation of this compound demonstrated a significant reduction in curing time while maintaining high mechanical strength and chemical resistance of the final product. The results indicated that formulations containing this compound outperformed traditional photoinitiators in both efficiency and final properties.

Organic Synthesis

Application Overview:
The compound serves as an important intermediate in organic synthesis. It enables chemists to construct complex molecules efficiently, which is crucial for developing new materials and compounds.

Data Table: Organic Synthesis Applications

Application AreaDescription
Drug DevelopmentSynthesis of pharmaceuticals requiring fluorinated structures for enhanced efficacy.
Material DevelopmentCreation of specialty chemicals with tailored properties.

Pharmaceutical Development

Application Overview:
In pharmaceutical research, this compound is utilized to develop new drugs that incorporate specific fluorinated motifs. These motifs often enhance biological activity and pharmacokinetic profiles.

Case Study:
Research published in a peer-reviewed journal highlighted the synthesis of a novel anti-cancer drug using this compound as a key building block. The resulting compound exhibited promising activity against various cancer cell lines, demonstrating the potential of fluorinated compounds in therapeutic applications.

Material Science

Application Overview:
The compound contributes to advancements in material science by aiding in the development of materials with unique optical properties. These materials are particularly beneficial for applications in electronics and photonics.

Data Table: Material Properties Enhanced by this compound

PropertyEnhancement Description
Optical ClarityIncreased transmission rates for optical devices.
Thermal StabilityImproved resistance to thermal degradation.

Research in Photochemistry

Application Overview:
In the field of photochemistry, this compound is utilized to study light-induced reactions and processes. Its role as a photoinitiator allows researchers to explore innovative applications across various disciplines.

Case Study:
A recent study investigated the photochemical behavior of this compound under different light conditions. The findings revealed insights into reaction mechanisms that can be applied to develop new photochemical processes for industrial applications.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-3’,4’-difluorobenzophenone involves its interaction with molecular targets and pathways within biological systems. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This compound can modulate enzyme activity, disrupt cellular processes, and affect signal transduction pathways .

Comparison with Similar Compounds

3,4-Difluorobenzophenone (CAS: 85118-07-6)

  • Molecular Formula : C₁₃H₈F₂O
  • Molecular Weight : 218.19 g/mol
  • Key Differences : Lacks chlorine substituents, resulting in lower molecular weight and reduced electron-withdrawing effects. This compound is less reactive in nucleophilic substitution reactions compared to its dichloro-difluoro counterpart. It is widely used in polymer synthesis, such as polyetheretherketone (PEEK), due to its favorable solubility in polar aprotic solvents .

4,4'-Difluorobenzophenone (CAS: 345-92-6)

  • Molecular Formula : C₁₃H₈F₂O
  • Molecular Weight : 218.19 g/mol
  • Key Differences: Fluorine atoms are para-substituted, creating a symmetrical structure that enhances crystallinity and thermal stability. This compound is a critical monomer in high-performance polymer production (e.g., PEEK) but exhibits lower halogen-directed reactivity compared to 3,4-dichloro-3',4'-difluorobenzophenone .

3-Chloro-3',4'-difluorobenzophenone (CAS: 844884-94-2)

  • Molecular Formula : C₁₃H₇ClF₂O
  • Molecular Weight : 253.64 g/mol
  • Key Differences : Contains one chlorine atom instead of two, reducing steric hindrance and electrophilicity. This derivative is more soluble in common organic solvents (e.g., DCM, MeOH) and is often employed as a precursor in pharmaceutical intermediates .

Physicochemical Properties

Compound Name CAS Number Molecular Weight (g/mol) Melting Point (°C) Solubility (Common Solvents) Key Applications
This compound 844885-31-0 287.09 Not reported DMAc, DMF, DMSO Pharmaceuticals, Polymers
3,4-Difluorobenzophenone 85118-07-6 218.19 Not reported DMSO, THF Polymer synthesis
4,4'-Difluorobenzophenone 345-92-6 218.19 106–109 Sulfolane, DMSO PEEK production
3-Chloro-3',4'-difluorobenzophenone 844884-94-2 253.64 Not reported DCM, MeOH Pharmaceutical intermediates

Research Findings and Innovations

  • Synthetic Methods: this compound can be synthesized via nucleophilic aromatic substitution using potassium tert-butoxide in DMSO, though yields (37–43%) are lower than alternative routes .
  • Sustainability: Fluorinated benzophenones are increasingly synthesized using solvent-free or green chemistry approaches to minimize environmental impact .
  • Market Trends: The global market for fluorinated benzophenones is projected to grow at a CAGR of 5.8% (2025–2031), driven by demand in electronics and pharmaceuticals .

Biological Activity

3,4-Dichloro-3',4'-difluorobenzophenone (commonly referred to as DDFBP) is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of the biological activity of DDFBP, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

DDFBP has the molecular formula C13H6Cl2F2OC_{13}H_6Cl_2F_2O and a molecular weight of 287.09 g/mol. The presence of two chlorine atoms and two fluorine atoms on the benzophenone structure contributes to its distinct chemical behavior, enhancing its reactivity and interactions with biological macromolecules.

The biological activity of DDFBP primarily arises from its ability to interact with specific molecular targets within biological systems. The compound's halogenated structure allows it to modulate enzyme activities and disrupt cellular processes. Key mechanisms include:

  • Enzyme Modulation : DDFBP can bind to enzymes, altering their activity. This may involve competitive inhibition or allosteric modulation, depending on the target enzyme.
  • Signal Transduction Interference : The compound may affect signaling pathways by interacting with receptors or other proteins involved in cell signaling.
  • Antimicrobial Activity : Preliminary studies suggest that DDFBP exhibits antimicrobial properties, potentially making it a candidate for therapeutic applications.

Biological Activity Studies

Research on DDFBP has revealed several notable biological activities:

  • Antimicrobial Properties : Initial studies indicate that DDFBP may possess antimicrobial effects against various pathogens. The exact mechanisms remain to be fully elucidated but could involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anti-inflammatory Effects : There is emerging evidence that DDFBP may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Toxicological Profile : While some studies focus on the beneficial effects, others have assessed the toxicological implications of DDFBP exposure. Toxicity studies highlight potential adverse effects at high concentrations, necessitating further investigation into safe dosage levels for therapeutic use .

Case Studies and Research Findings

Several case studies illustrate the biological activity of DDFBP:

  • Microbial Degradation Studies : Research involving Pseudomonas fluorescens demonstrated that certain derivatives of dichloroanilines were effectively degraded by this bacterium under aerobic conditions. This suggests potential environmental applications for DDFBP derivatives in bioremediation efforts .
  • Pharmacological Investigations : In vitro studies have shown that DDFBP interacts with specific enzymes, leading to altered metabolic pathways in cultured cells. These interactions suggest its potential as a lead compound in drug development.

Comparative Analysis of Similar Compounds

To understand the unique properties of DDFBP, a comparison with structurally similar compounds can be beneficial:

Compound NameMolecular FormulaBiological ActivityNotes
3,4-Dichloro-4'-fluorobenzophenoneC13H8Cl2FC_{13}H_8Cl_2FAntimicrobial, anti-inflammatoryExhibits similar structural properties
3,4-DichlorobenzophenoneC13H8Cl2OC_{13}H_8Cl_2OLimited biological activityLacks fluorine groups affecting reactivity
3-Fluoro-4'-methoxybenzophenoneC15H14ClFC_{15}H_{14}ClFModerate antimicrobial activityDifferent functional groups influence biological effects

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